molecular formula C7H6BrNO2 B13490554 3-Bromo-4-methylpyridine-2-carboxylic acid

3-Bromo-4-methylpyridine-2-carboxylic acid

Cat. No.: B13490554
M. Wt: 216.03 g/mol
InChI Key: GNGKETYLLMGBME-UHFFFAOYSA-N
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Description

3-Bromo-4-methylpyridine-2-carboxylic acid is an organic compound with the molecular formula C7H6BrNO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methylpyridine-2-carboxylic acid typically involves the bromination of 4-methylpyridine-2-carboxylic acid. One common method includes the use of bromine in the presence of a catalyst under controlled temperature conditions. For instance, bromine can be added to 4-methylpyridine-2-carboxylic acid in an ice-salt bath, followed by the addition of sodium nitrite solution and subsequent pH adjustment using sodium hydroxide .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-methylpyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as organolithium or Grignard reagents are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

    Substitution Products: Various substituted pyridine derivatives.

    Oxidation Products: Oxidized forms of the compound with additional functional groups.

    Reduction Products: Reduced forms with altered oxidation states.

Scientific Research Applications

3-Bromo-4-methylpyridine-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-methylpyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of certain enzymes and receptors, influencing various biochemical processes .

Comparison with Similar Compounds

  • 4-Methylpyridine-2-carboxylic acid
  • 3-Methylpyridine-2-carboxylic acid
  • 2-Bromo-4-methylpyridine

Comparison: 3-Bromo-4-methylpyridine-2-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group on the pyridine ring. This combination imparts distinct chemical properties and reactivity compared to its analogs. For instance, the bromine atom enhances its electrophilic character, making it more reactive in substitution reactions .

Properties

Molecular Formula

C7H6BrNO2

Molecular Weight

216.03 g/mol

IUPAC Name

3-bromo-4-methylpyridine-2-carboxylic acid

InChI

InChI=1S/C7H6BrNO2/c1-4-2-3-9-6(5(4)8)7(10)11/h2-3H,1H3,(H,10,11)

InChI Key

GNGKETYLLMGBME-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)C(=O)O)Br

Origin of Product

United States

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